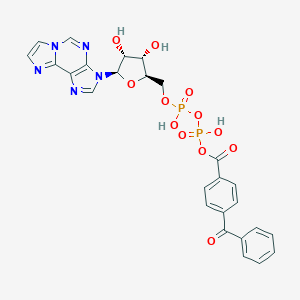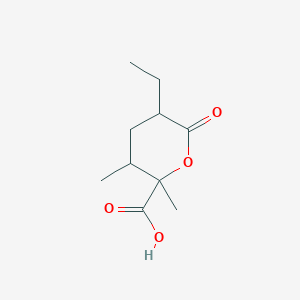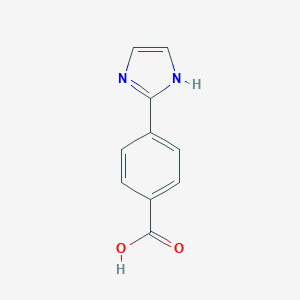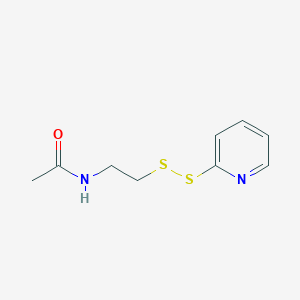
Bz(2)Epsilon ADP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bz(2)Epsilon ADP is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to modulate the activity of certain enzymes and receptors, making it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of Bz(2)Epsilon ADP involves its ability to bind to and modulate the activity of certain enzymes and receptors. This compound binds to the active site of enzymes and alters their activity, either by promoting or inhibiting their function. Similarly, this compound binds to receptors and modulates their activity, either by promoting or inhibiting their signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In terms of biochemical effects, this compound has been shown to modulate the activity of various enzymes and receptors, as discussed above. In terms of physiological effects, this compound has been shown to affect various biological processes, including cell proliferation, apoptosis, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
Bz(2)Epsilon ADP has several advantages for lab experiments. One of the main advantages is its ability to modulate the activity of enzymes and receptors, making it a valuable tool for studying various biological processes. Additionally, this compound is a highly specific compound, meaning that it can target specific enzymes and receptors without affecting other molecules in the cell.
However, there are also limitations to using this compound in lab experiments. One limitation is its complex synthesis method, which requires specialized equipment and expertise. Additionally, this compound is a relatively expensive compound, making it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for research on Bz(2)Epsilon ADP. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research on the specific enzymes and receptors that are targeted by this compound, as well as their role in various biological processes.
Another area of research is the development of new applications for this compound. For example, this compound may have potential applications in drug discovery, as it can be used to identify new targets for drug development. Additionally, this compound may have potential applications in the treatment of various diseases, such as cancer and neurological disorders.
Conclusion:
In conclusion, this compound is a valuable compound for scientific research, with potential applications in the study of enzyme activity, receptor signaling, and various biological processes. While there are limitations to using this compound in lab experiments, its highly specific nature and ability to modulate the activity of specific enzymes and receptors make it a valuable tool for studying various biological processes. Further research is needed to fully understand the potential applications of this compound in scientific research and drug discovery.
Méthodes De Synthèse
Bz(2)Epsilon ADP is synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The first step involves the synthesis of a precursor molecule, which is then subjected to further chemical modifications to produce the final product. The synthesis method of this compound is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Bz(2)Epsilon ADP has been extensively studied for its potential applications in scientific research. One of the main areas of research is the study of enzyme activity and regulation. This compound has been shown to modulate the activity of various enzymes, including kinases and phosphatases, making it a valuable tool for studying the role of these enzymes in various biological processes.
Another area of research is the study of receptor activity and signaling pathways. This compound has been shown to modulate the activity of certain receptors, including G protein-coupled receptors and ion channels, making it a valuable tool for studying the role of these receptors in various physiological processes.
Propriétés
Numéro CAS |
110682-84-3 |
|---|---|
Formule moléculaire |
C26H23N5O12P2 |
Poids moléculaire |
659.4 g/mol |
Nom IUPAC |
[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] 4-benzoylbenzoate |
InChI |
InChI=1S/C26H23N5O12P2/c32-20(15-4-2-1-3-5-15)16-6-8-17(9-7-16)26(35)42-45(38,39)43-44(36,37)40-12-18-21(33)22(34)25(41-18)31-14-28-19-23-27-10-11-30(23)13-29-24(19)31/h1-11,13-14,18,21-22,25,33-34H,12H2,(H,36,37)(H,38,39)/t18-,21-,22-,25-/m1/s1 |
Clé InChI |
HAZAYIMMDPPYTB-PXOHRUDZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O |
Synonymes |
3'(2')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5'-diphosphate 3'(2')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5'-diphosphate, 14C-labeled 3'(2')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5'-diphosphate, 3H-labeled Bz(2)epsilon ADP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)





![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)

